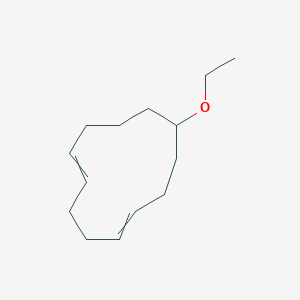

9-Ethoxycyclododeca-1,5-diene

Beschreibung

9-Ethoxycyclododeca-1,5-diene is a macrocyclic organic compound featuring a 12-membered carbon ring with conjugated double bonds at positions 1 and 5, and an ethoxy (-OCH₂CH₃) substituent at position 7. Its structure combines the steric effects of a large ring system with the electronic influence of the ethoxy group, which can modulate reactivity and stability.

Eigenschaften

CAS-Nummer |

139023-22-6 |

|---|---|

Molekularformel |

C14H24O |

Molekulargewicht |

208.34 g/mol |

IUPAC-Name |

9-ethoxycyclododeca-1,5-diene |

InChI |

InChI=1S/C14H24O/c1-2-15-14-12-10-8-6-4-3-5-7-9-11-13-14/h4,6-7,9,14H,2-3,5,8,10-13H2,1H3 |

InChI-Schlüssel |

YJUZYHKASHHHGR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1CCCC=CCCC=CCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycyclododeca-1,5-diene typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the presence of a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 9-Ethoxycyclododeca-1,5-diene may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Ethoxycyclododeca-1,5-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

Reduction: Hydrogenation reactions can reduce the double bonds to form saturated cyclododecane derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.

Major Products Formed:

Oxidation: Formation of diols or epoxides.

Reduction: Formation of cyclododecane derivatives.

Substitution: Formation of halogenated cyclododeca derivatives.

Wissenschaftliche Forschungsanwendungen

9-Ethoxycyclododeca-1,5-diene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-Ethoxycyclododeca-1,5-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system. The compound can act as a diene in these reactions, forming new cyclic structures with dienophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Cycloocta-1,5-diene Derivatives

- Structure : Cycloocta-1,5-diene (C₈H₁₂) is an 8-membered ring with conjugated double bonds. Unlike 9-Ethoxycyclododeca-1,5-diene, it lacks substituents and has a smaller ring size.

- Synthesis : describes a one-pot synthesis of selenium-containing cyclooctadiene derivatives (e.g., compounds 9–12) with yields of 85–92% via transannular addition of SeBr₂. The smaller ring size likely facilitates higher yields due to reduced steric strain compared to 12-membered systems .

- Reactivity : Cyclooctadiene derivatives undergo transannular reactions and catalytic hydrogenation (). The larger ring of 9-Ethoxycyclododeca-1,5-diene may exhibit slower reaction kinetics due to increased conformational flexibility and steric hindrance from the ethoxy group .

1,5,9-Cyclododecatriene

- Structure : A 12-membered ring with three conjugated double bonds (C₁₂H₁₈). The absence of substituents distinguishes it from 9-Ethoxycyclododeca-1,5-diene.

- Toxicity: highlights reproductive and developmental toxicity in a 2008 study, suggesting that unsubstituted cyclododecatriene poses significant health risks.

(5Z)-2-Methylhepta-1,5-diene

- Structure : A linear diene with a methyl substituent. While structurally simpler, its inclusion in SIN List assessments () underscores the role of substituents in hazard profiles. The ethoxy group in 9-Ethoxycyclododeca-1,5-diene may introduce different reactivity or toxicity compared to methyl-substituted dienes .

Reactivity and Catalytic Behavior

- Catalytic Hydrogenation: discusses rhodium-catalyzed hydrogenation of (Z,Z)-cycloocta-1,5-diene and norbornadiene. Larger rings like 9-Ethoxycyclododeca-1,5-diene may require modified catalysts or conditions due to steric and electronic effects .

- Electrophilic Additions : The ethoxy group’s electron-donating nature could stabilize carbocation intermediates in addition reactions, contrasting with unsubstituted cyclododecatrienes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.